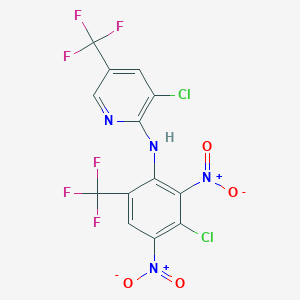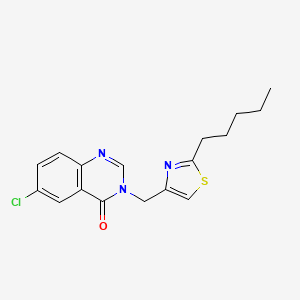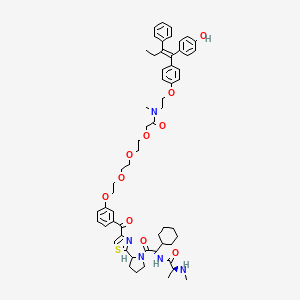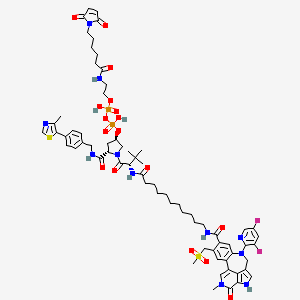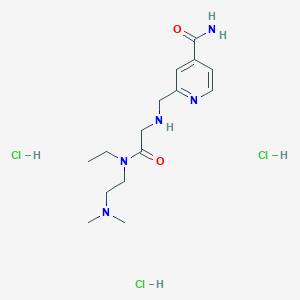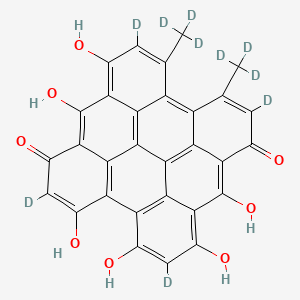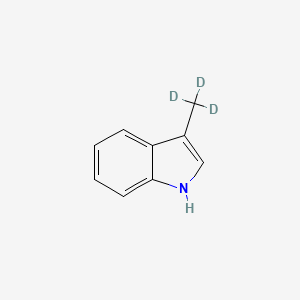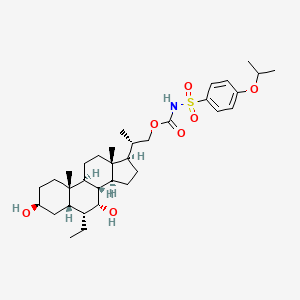
NR1H4 activator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NR1H4 activator 1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of bile acid derivatives as starting materials. The detailed synthetic route and reaction conditions are outlined in patent WO2018152171A1, example 4 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for research and potential therapeutic applications.
Analyse Chemischer Reaktionen
Types of Reactions
NR1H4 activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
NR1H4 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating bile acid homeostasis, lipid and glucose metabolism, and immune response
Industry: Utilized in the development of new drugs targeting FXR for various diseases.
Wirkmechanismus
NR1H4 activator 1 exerts its effects by binding to the farnesoid X receptor (FXR), a ligand-activated transcription factorThis binding regulates the expression of genes involved in bile acid synthesis, conjugation, and enterohepatic circulation . Additionally, FXR activation influences lipid and glucose homeostasis and modulates the immune response .
Vergleich Mit ähnlichen Verbindungen
NR1H4 activator 1 is unique due to its high potency and selectivity for FXR. Similar compounds include:
GW4064: Another potent FXR agonist used in research for its effects on bile acid metabolism and liver function.
Obeticholic acid: A semi-synthetic bile acid derivative that acts as an FXR agonist and is used in the treatment of primary biliary cholangitis.
T3 (Triiodothyronine): Although primarily a thyroid hormone, it has been shown to have some FXR agonistic activity in certain contexts.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications.
Eigenschaften
Molekularformel |
C34H53NO7S |
|---|---|
Molekulargewicht |
619.9 g/mol |
IUPAC-Name |
[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChI-Schlüssel |
JLMRPDFFAJUPGE-CCWPMEQWSA-N |
Isomerische SMILES |
CC[C@@H]1[C@@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Kanonische SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


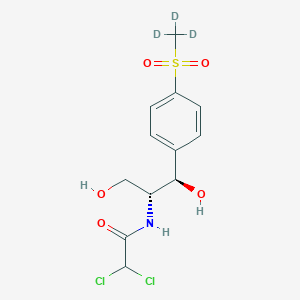
![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
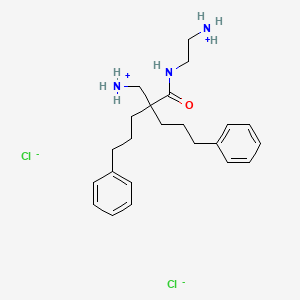
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
